molecular formula C10H5BrN2 B1603925 4-Bromoisoquinoline-1-carbonitrile CAS No. 27224-09-5

4-Bromoisoquinoline-1-carbonitrile

Cat. No. B1603925
CAS RN: 27224-09-5
M. Wt: 233.06 g/mol
InChI Key: WYYWXXFJXOJBBJ-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-1-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

A selective synthesis of 4-Bromoisoquinoline has been reported in the literature . A convenient synthetic approach to a cyclodeca [ij]isoquinoline derivative, which embodies the carbon skeleton of excentricine and related stephaoxocanes, is described .


Molecular Structure Analysis

The molecular formula of this compound is C10H5BrN2. The IUPAC name is this compound . The InChI code is 1S/C10H5BrN2/c11-9-6-13-10 (5-12)8-4-2-1-3-7 (8)9/h1-4,6H and the InChI key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 232 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Complex Organic Compounds

4-Bromoisoquinoline-1-carbonitrile serves as a precursor in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of lamellarin U and lamellarin G trimethyl ether, highlighting its role in the construction of molecules with potential biological activity (Liermann & Opatz, 2008). Additionally, this compound has been involved in the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing its versatility in organic synthesis (Kobayashi et al., 2015).

Material Science and Optoelectronics

In the field of material science, derivatives of this compound have been explored for their optoelectronic properties. A study investigating hydroquinoline derivatives for their structural, electronic, optical, and charge transport properties demonstrated the potential of these compounds in the development of multifunctional materials (Irfan et al., 2020).

Corrosion Inhibition

Research has also shown the application of this compound derivatives as corrosion inhibitors. For instance, novel quinoline derivatives have been identified as green corrosion inhibitors for mild steel in acidic media, where their electrochemical properties were thoroughly studied (Singh et al., 2016).

Antitumor Activities

Furthermore, certain derivatives have been synthesized and evaluated for their antitumor activities against various human tumor cell lines, highlighting the potential of this compound in the development of new cancer treatments (El-Agrody et al., 2012).

Alkaloid Synthesis

The compound has also been used in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in the synthesis of complex natural products (Blank & Opatz, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

4-bromoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYWXXFJXOJBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619241
Record name 4-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27224-09-5
Record name 4-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DBU (1.67 mL, 11.2 mmol) was added to a mixture of compound 13A (1.12 g, 5.00 mmol) and cyanotrimethylsilane (0.75 mL, 5.5 mmol) in THF (35 mL). The resulting homogeneous mixture was refluxed for 20 min. After concentrating under reduced pressure, the residue was purified by flash chromatography on a 5×15 cm silica gel column, eluting with 3:1 hexane:EtOAc to give compound 13B (0.95 g, 82%) as a white powder. 1H NMR (400 MHz, CDCl3) □8.85 (s, 1H), 8.36 (d, 1H, J=8.5 Hz), 8.28 (d, 1H, J=8.5 Hz), 7.96 (t, 1H, J=8.5 Hz), 7.89 (t, 1H, J=8.5 Hz).
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (1.67 mL, 11.2 mmol) was added to a mixture of compound 470A (1.12 g, 5.00 mmol) and cyanotrimethylsilane (0.75 mL, 5.5 mmol) in 35 mL of THF. The resulting homogeneous mixture was refluxed for 20 min. After concentrating in vacuo, the residue was purified by flash chromatography on a 5×15 cm silica gel column, eluting with 3:1 hexane:ethyl acetate to give 0.95 g (82%) of compound 470B as a white powder. 1H NMR (400 MHz, CDCl3): δ 8.85 (s, 1H), 8.36 (d, 1H, J=8.5 Hz), 8.28 (d, 1H, J=8.5 Hz), 7.96 (t, 1H, J=8.5 Hz), 7.89 (t, 1H, J=8.5 Hz).
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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